N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as MNPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for investigating various biological processes. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile tool for studying a wide range of cellular processes.
However, there are also limitations to using this compound in lab experiments. For example, it may not be suitable for use in certain experimental systems or may have off-target effects that could complicate data interpretation.
Future Directions
There are many potential future directions for research involving N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential off-target effects. Finally, this compound could be used as a tool for investigating the function of various proteins and enzymes, helping to further our understanding of cellular processes.
Scientific Research Applications
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been used extensively in scientific research as a tool for investigating the mechanisms of various biological processes. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the function of various proteins and enzymes.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-24-12-14-26(15-13-24)19-7-3-2-6-18(19)23-22(28)17-8-9-20(21(16-17)27(29)30)25-10-4-5-11-25/h2-3,6-9,16H,4-5,10-15H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUBLUUZEVGFPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.